2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions. The pyrazole moiety is linked via an acetamide bridge to a para-substituted phenyl ring bearing a morpholine group.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-14(2)21(19-13)12-17(22)18-15-3-5-16(6-4-15)20-7-9-23-10-8-20/h3-6,11H,7-10,12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPZJHNQSHWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the 3 and 5 Positions: The pyrazolyl core is then methylated at the 3 and 5 positions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Acetylation: The resulting pyrazolyl compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Coupling with the Phenyl Ring: The phenyl ring substituted with a morpholin-4-yl group is coupled to the acetylated pyrazolyl core using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps would include recrystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or phenyl rings using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or basic medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or methanol.
Substitution: Nucleophiles like amines, alcohols, or halides, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrazolyl derivatives with oxidized functional groups.
Reduction: Reduced pyrazolyl or phenyl derivatives.
Substitution: Substituted pyrazolyl or phenyl derivatives with new functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in diseases.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide, differing primarily in substituents on the pyrazole ring, acetamide linkage, or aromatic system.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Pyrazole Substitutions: Methyl vs. Nitro Group (): The 4-nitro substitution in CAS 355412-43-0 introduces strong electron-withdrawing effects, which could enhance reactivity or polar interactions with biological targets.
Acetamide Modifications :
- Morpholinylsulfonyl () : The sulfonyl group in CAS 355412-43-0 may improve solubility via hydrogen bonding but could sterically hinder target engagement.
- Thioether Linkage () : The sulfur atom in CAS 606122-26-3 might reduce aqueous solubility but enhance hydrophobic interactions in binding pockets.
Aromatic System Variations :
- Phthalazine Core () : Replacing phenyl with phthalazine (CAS 606122-26-3) introduces a larger aromatic system, likely affecting binding specificity through extended π-π interactions.
- Methoxyphenyl () : The para-methoxy group in CAS 957495-26-0 balances lipophilicity and solubility, a common strategy in optimizing drug-like properties.
Research Findings and Limitations
The analysis thus relies on inferred structure-activity relationships:
- Fluorinated analogs () may exhibit improved blood-brain barrier penetration, whereas sulfonyl-containing derivatives () could target extracellular domains.
Critical Knowledge Gaps:
- Experimental data on solubility, logP, and metabolic stability.
- Target-specific efficacy and toxicity profiles.
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